

Application Notes and Protocols: Utilizing BAPTA to Study Mitochondrial Calcium Uptake and Release

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central hubs for cellular calcium (Ca²+) signaling, playing critical roles in processes ranging from energy metabolism to programmed cell death. The ability to precisely dissect the mechanisms of mitochondrial Ca²+ uptake and release is crucial for understanding cellular physiology and pathophysiology. 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a powerful tool in this endeavor. BAPTA is a fast-acting and highly selective Ca²+ chelator that, when used appropriately, can help researchers isolate and study the specific contribution of mitochondria to cellular Ca²+ dynamics.[1] Its membrane-permeant form, BAPTA-AM, allows for efficient loading into live cells, where it is cleaved by intracellular esterases to its active, Ca²+-buffering form.

These application notes provide detailed protocols and methodologies for utilizing **BAPTA** to investigate mitochondrial Ca^{2+} uptake and release. The information is intended to guide researchers in designing and executing experiments to explore the intricate role of mitochondrial Ca^{2+} in various cellular contexts, from basic research to drug development for mitochondrial-related diseases.



Data Presentation: Quantitative Effects of BAPTA on Mitochondrial Functions

The following tables summarize quantitative data from studies that have employed **BAPTA** to modulate mitochondrial-related cellular processes.



| Paramete r | Cell Type | Treatmen t | BAPTA- AM Concentr ation | Incubatio n Time | Observed Effect | Referenc e |
|---|-----------------------------|--|-----------------------------------|--|--|---------------|
| Reactive Oxygen Species (ROS) Production | Primary Chondrocyt es | Ferric Ammonium Citrate (FAC) | 10 μΜ | 24 h | Significantl y reduced FAC- induced ROS production. | [2] |
| Injured Neurons | Physical Damage | 10 μM, 20 μM, 40 μM | 30 min | Dose- dependent reduction in ROS levels. | [3] | |
| Mitochondr ial Membrane Potential (ΔΨm) | Primary Chondrocyt es | Ferric Ammonium Citrate (FAC) | 10 μΜ | 24 h | Attenuated FAC- induced mitochondr ial membrane depolarizati on. | [2] |
| Apoptosis | Primary Chondrocyt es | Ferric Ammonium Citrate (FAC) | 10 μΜ | 24 h | Decreased the rate of FAC- induced chondrocyt e apoptosis. | [1][2] |
| Injured Neurons | Physical Damage | 10 μM, 20 μM, 40 μM | 30 min | Dose- dependent decrease in TUNEL- | [3] | |

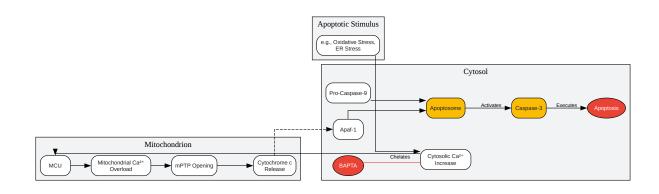


| | | | | positive cells. | | |
|-------------------------------------|-----------------------------|--|-------|--------------------|--|-----|
| Mitochondr ial Morpholog y | RAT2 Cells | Control | 50 μΜ | 1 h | Induced clustering of mitochondr ia around the nucleus and a more rounded morpholog y. | [4] |
| Intracellula r Iron Levels | Primary Chondrocyt es | Ferric Ammonium Citrate (FAC) | 10 μΜ | 6 h | Inhibited the influx of iron into chondrocyt es. | [2] |

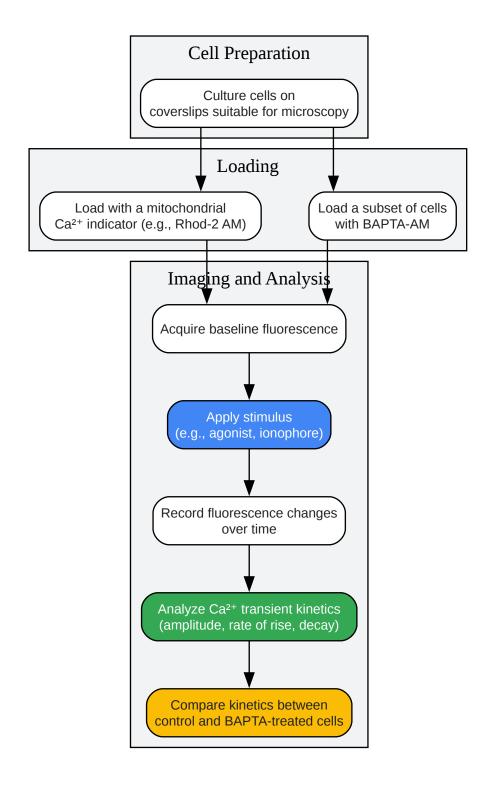
Signaling Pathways and Experimental Workflows Mitochondrial Calcium Signaling and Apoptosis

Mitochondrial Ca²⁺ overload is a key trigger for the intrinsic apoptotic pathway. By chelating cytosolic Ca²⁺, **BAPTA** can be used to investigate the dependence of this pathway on Ca²⁺ influx into the mitochondria.









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